OCT1 Transporter Activity: Quantitative Selectivity Profile Against a Clinically Relevant Off-Target
In a direct in vitro assay measuring inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, CAS 551920-99-1 displayed an IC50 of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. This value indicates negligible OCT1 inhibition at pharmacologically relevant concentrations. For context, potent OCT1 inhibitors such as decynium-22 exhibit IC50 values in the low nanomolar range (~10 nM), while clinically significant OCT1-mediated drug-drug interactions typically involve compounds with IC50 values below 1 µM. The weak OCT1 activity of CAS 551920-99-1 suggests a favorable drug-drug interaction profile with respect to this transporter when compared to structurally related cationic amphiphilic drugs [1].
| Evidence Dimension | hOCT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Potent OCT1 inhibitors (e.g., decynium-22): IC50 ≈ 10 nM; clinical DDI threshold: IC50 < 1 µM |
| Quantified Difference | ≥10,000-fold less potent than prototypical OCT1 inhibitors |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP+ substrate uptake; microplate reader-based analysis |
Why This Matters
Low OCT1 inhibition minimizes the risk of transporter-mediated drug-drug interactions, a key differentiator for compounds intended for polypharmacy contexts or hepatic safety screening cascades.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC50 1.38E+5 nM, Inhibition of human OCT1 expressed in HEK293 cells. BindingDB Entry. Accessed 2026-04-28. View Source
